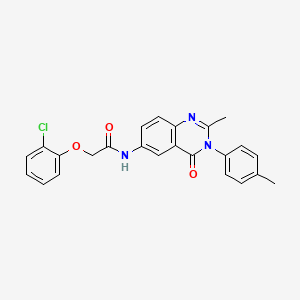
2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide is a novel derivative of quinazolinone that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available quinazolinone derivatives. The general synthetic route includes:
- Formation of the Quinazolinone Core : The initial step involves the cyclization of appropriate precursors to form the quinazolinone structure.
- Substitution Reactions : Subsequent reactions introduce the chlorophenoxy group and methyl substituents to yield the final compound.
- Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antiviral Activity
Research has shown that quinazolinone derivatives exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, compounds similar to the target compound have been evaluated for their ability to inhibit the NS5B polymerase enzyme, a critical player in HCV replication.
- Case Study : In a study examining a series of quinazolinone derivatives, one compound demonstrated an EC50 value of 0.984 µM against HCV GT1b, indicating potent antiviral activity with a favorable selectivity index (SI) . This suggests that similar structures could be effective in targeting HCV.
Anticancer Activity
The anticancer potential of quinazolinones is well-documented, particularly their ability to inhibit receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.
- In Vitro Studies : Compounds derived from quinazolinones have shown promising results in inhibiting various cancer cell lines. For example, one derivative exhibited sub-micromolar antiproliferative activity against lung cancer cell lines (GI50 = 0.789 µM) and inhibited EGFR with an IC50 of 0.069 µM . This highlights the potential of structurally similar compounds in cancer therapy.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : By binding to the active or allosteric sites of enzymes like NS5B or EGFR, it can disrupt their function.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle progression and promoting pro-apoptotic signals .
Data Summary
The following table summarizes key findings related to the biological activity of quinazolinone derivatives relevant to the target compound:
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-7-10-18(11-8-15)28-16(2)26-21-12-9-17(13-19(21)24(28)30)27-23(29)14-31-22-6-4-3-5-20(22)25/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRPDCJMPVLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














